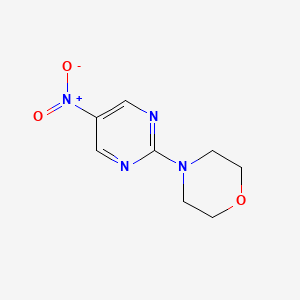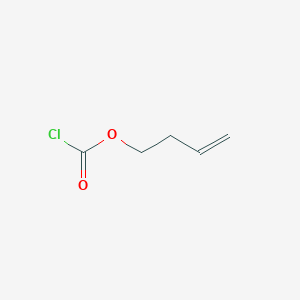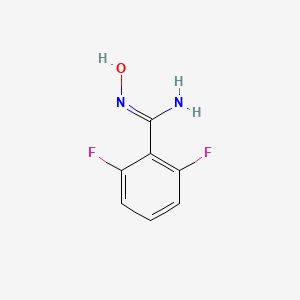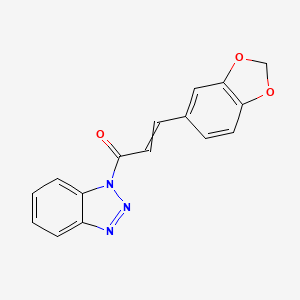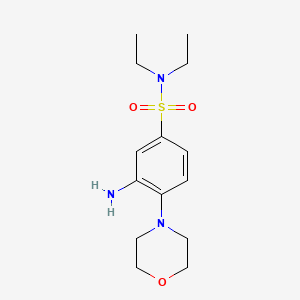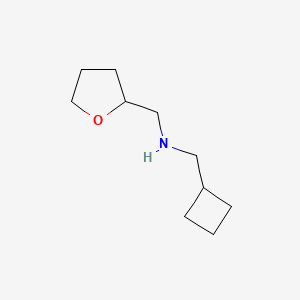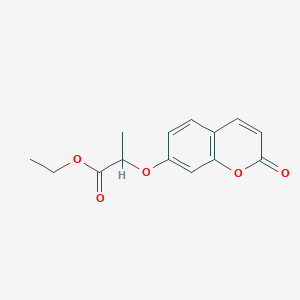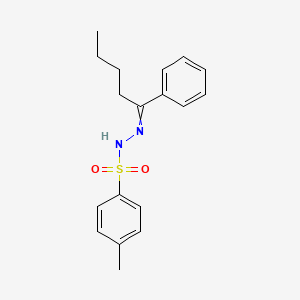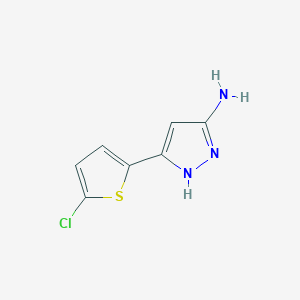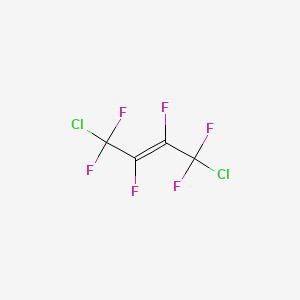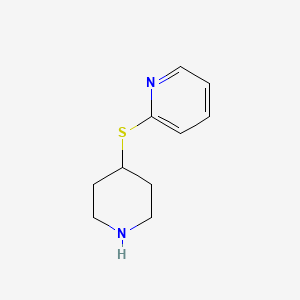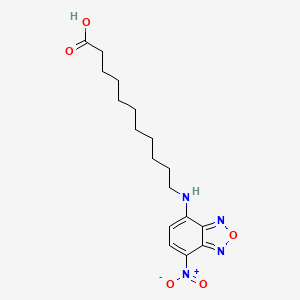![molecular formula C29H44B2O4 B1608338 [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid CAS No. 264615-47-6](/img/structure/B1608338.png)
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
Descripción general
Descripción
“[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid” is a chemical compound with the empirical formula C29H44B2O4 . It is also known by other names such as “9,9-Bis(2-ethylhexyl)fluoren-2,7-diyl boronic acid”, “9,9-Di(2′-ethylhexyl)fluorene-2,7-diboronic acid”, and "9,9-Di(2-ethylhexyl)fluorene-2,7-bisboronic acid" . It is used as a reactant for coupling reactions .
Molecular Structure Analysis
The molecular weight of this compound is 478.28 . The SMILES string representation isCCCCC(CC)CC1(CC(CCCCC)c2cc(ccc2-c3ccc(cc13)B(O)O)B(O)O) . Physical And Chemical Properties Analysis
The compound has a melting point of over 250°C . Its density is 1.08g/cm3, and it has a boiling point of 662.4°C at 760 mmHg . The compound’s flash point is 354.4°C .Aplicaciones Científicas De Investigación
Photoluminescence and Electroluminescence
A study by Cho et al. (2002) demonstrates that copolymers containing 9,9-bis(2-ethylhexyl)fluorene-2,7-diyl show significant photoluminescence (PL) and electroluminescence (EL) properties. These properties are manipulated through the synthesis of various copolymers, showcasing their potential in light-emitting applications (Cho et al., 2002).
Charge-Carrier Trapping
Kadashchuk et al. (2005) explored the trap spectrum of a fluorene-based conjugated polymer, revealing insights into its charge-carrier trapping mechanisms. This research highlights the importance of such polymers in electronic applications (Kadashchuk et al., 2005).
Metal Ion Sensing
Yamaguchi et al. (2021) synthesized polyfluorenes with side chains capable of sensing metal ions. Their research showed changes in photoluminescence upon interaction with various metal ions, indicating potential use in sensing applications (Yamaguchi et al., 2021).
Nanoparticle Formation
Huber et al. (2012) demonstrated the creation of nanoparticles from low optical band gap conjugated polymers containing 9,9-bis(2-ethylhexyl)-2,7-diethynyl-9H-fluorene. This research opens pathways for the use of these materials in nano-scale applications (Huber et al., 2012).
Organic Solar Cells
Patil et al. (2014) explored the use of fluorene-based compounds as electron acceptors in organic solar cells. Their findings suggest that these compounds can enhance the performance and efficiency of solar cells (Patil et al., 2014).
Water-Soluble Polyfluorenes in Organic Solar Cells
Oh et al. (2010) investigated the use of water-soluble polyfluorenes as interfacial layers in organic solar cells, leading to enhanced performance. This research indicates the potential of these materials in renewable energy technologies (Oh et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
[7-borono-9,9-bis(2-ethylhexyl)fluoren-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44B2O4/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30(32)33)13-15-25(27)26-16-14-24(31(34)35)18-28(26)29/h13-18,21-22,32-35H,5-12,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWXVHGJQDSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C3)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392713 | |
| Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid | |
CAS RN |
264615-47-6 | |
| Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Trifluoromethyl)phenyl]pentanedioic acid](/img/structure/B1608258.png)
